molecular formula C30H33N5O4 B2986584 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide CAS No. 1111320-31-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide

Cat. No.: B2986584
CAS No.: 1111320-31-0
M. Wt: 527.625
InChI Key: IHUNTTGHMLMLOI-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key moieties:

  • A pyrazolo[1,5-a]pyrazine core substituted with a 4-butoxyphenyl group, which may enhance lipophilicity and influence receptor binding.
  • A piperidine-4-carboxamide fragment, offering conformational flexibility and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O4/c1-2-3-16-37-24-7-5-22(6-8-24)25-18-26-29(31-12-15-35(26)33-25)34-13-10-23(11-14-34)30(36)32-19-21-4-9-27-28(17-21)39-20-38-27/h4-9,12,15,17-18,23H,2-3,10-11,13-14,16,19-20H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNTTGHMLMLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and butoxyphenyl intermediates, followed by their coupling with the pyrazolopyrazine core. The final step involves the formation of the piperidine-4-carboxamide moiety under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

A. Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrazine vs.
  • Pyrazoline vs. Pyrazolo-pyrazine : The dihydropyrazoline in lacks aromaticity, reducing planarity and possibly weakening target binding .

B. Substituent Effects

  • Benzodioxole vs.
  • Halogenation (Bromine) : The bromine atom in increases molecular weight and may sterically hinder binding but could enable radioimaging applications .
  • Fluorine Incorporation : The difluoromethyl group in enhances metabolic stability and electronegativity, favoring interactions with hydrophobic pockets .

C. Carboxamide vs. Sulfonamide

The target compound’s piperidine-4-carboxamide moiety offers flexible hydrogen-bonding geometry, whereas benzenesulfonamide () is a rigid, strong hydrogen-bond donor with known carbonic anhydrase affinity .

Research Findings and Implications

  • Metabolic Stability : The benzodioxole group in the target compound may confer superior metabolic stability compared to methoxy or ethyl substituents in analogs .
  • Target Selectivity : The pyrazolo[1,5-a]pyrazine core’s dipole interactions could improve selectivity for kinases over GPCRs compared to pyrazolo-pyrimidines .
  • Cytotoxicity Considerations : Sulfonamide derivatives () exhibit cytotoxicity linked to carbonic anhydrase inhibition, whereas carboxamide-based compounds (target) may have safer profiles .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C24H27N3O6S
  • Molecular Weight : 485.6 g/mol

The structure features a benzodioxole moiety, which is known for its biological activity, particularly in enzyme inhibition and anticancer properties.

Antidiabetic Potential

Recent studies have demonstrated that derivatives of benzodioxole exhibit significant antidiabetic properties. For instance, compounds structurally related to our target compound have shown strong inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro assays reported IC50 values ranging from 0.68 µM to 0.85 µM for α-amylase inhibition, indicating potent activity against this enzyme .

In vivo studies using streptozotocin-induced diabetic mice revealed that these compounds could significantly lower blood glucose levels. For example, one study noted a reduction from 252.2 mg/dL to 173.8 mg/dL after treatment with a related benzodioxole derivative .

Anticancer Activity

The anticancer potential of this compound has been explored through various cytotoxicity assays against cancer cell lines. Notably, compounds with similar structural features have demonstrated significant cytotoxic effects across multiple cancer types with IC50 values ranging from 26 µM to 65 µM . These findings suggest that the target compound may also possess similar anticancer properties.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : As noted earlier, the inhibition of α-amylase is a critical pathway for its antidiabetic effects.
  • Cytotoxic Effects on Cancer Cells : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
  • Anti-inflammatory Properties : Some benzodioxole derivatives have shown potential anti-inflammatory effects, which could contribute to their overall therapeutic profile.

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of benzodioxole derivatives:

  • Study on Antidiabetic Efficacy : In a controlled study involving diabetic mice treated with a benzodioxole derivative, researchers observed significant reductions in blood glucose levels without notable toxicity to normal cells (IC50 > 150 µM) .
  • Anticancer Screening : A series of derivatives were screened against various cancer cell lines, revealing that certain compounds exhibited selective cytotoxicity while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

Q & A

(Basic) What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine moiety can be synthesized via cyclization reactions using azide intermediates or hydrazine hydrate under reflux conditions. For example, 5-azido-pyrazole carbaldehydes react with hydrazine hydrate in ethanol under acidic conditions to form fused pyrazolo-pyrazine systems. Key steps include controlling temperature (reflux vs. room temperature) and catalysts (e.g., iodine) to direct regioselectivity . Multi-step protocols involving condensation of pyrazole precursors with substituted acetamides or ketones are also effective, as seen in analogous pyrazolo[3,4-d]pyrimidinone syntheses .

(Advanced) How can computational reaction path search methods optimize the synthesis of such heterocyclic systems?

Quantum chemical calculations (e.g., density functional theory) combined with reaction path algorithms can predict transition states and intermediates, narrowing optimal conditions (solvent, catalyst, temperature). For instance, ICReDD’s approach integrates computational screening of reaction pathways with experimental validation, reducing trial-and-error steps. This method is particularly useful for resolving regioselectivity conflicts in pyrazole-fused heterocycles .

(Basic) What spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving piperidine ring conformations and benzodioxolylmethyl substituent orientations .
  • Spectroscopy : IR confirms carbonyl and amide bonds, while ¹H/¹³C NMR identifies substituent patterns (e.g., 4-butoxyphenyl proton splitting). Mass spectrometry validates molecular weight .

(Advanced) How to address discrepancies between in vitro and in vivo biological activity data for this compound?

  • Solubility optimization : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility without compromising membrane permeability, guided by cLogD calculations .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., benzodioxole methyl oxidation) and stabilize these regions via fluorination or steric hindrance .
  • Formulation strategies : Encapsulation in liposomes or PEGylation can enhance bioavailability in vivo .

(Basic) How to design a structure-activity relationship (SAR) study for the 4-butoxyphenyl substituent?

  • Systematic substitution : Replace the butoxy group with shorter (methoxy) or longer (hexyloxy) alkoxy chains to assess chain length impact on target binding .
  • Electron-withdrawing/donating groups : Introduce fluorine (electron-withdrawing) or methyl (electron-donating) at the phenyl para-position to evaluate electronic effects on kinase inhibition .
  • Bioisosteric replacement : Substitute the phenyl ring with pyridine or thiophene to probe aromatic stacking interactions .

(Advanced) What integrated frameworks improve pharmacokinetic property prediction?

  • Hybrid QSAR/machine learning : Train models on pyrazolo-pyrazine derivatives’ LogD, solubility, and permeability data to predict absorption.
  • In silico PBPK modeling : Combine physiologically based pharmacokinetic simulations with experimental plasma protein binding data to forecast bioavailability .

(Basic) What purification techniques isolate N-substituted piperidine intermediates?

  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar piperidine carboxamides .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on intermediate solubility profiles to yield high-purity crystals .

(Advanced) How can molecular docking predict interactions with kinase targets like IRAK4?

  • Protein preparation : Model IRAK4’s ATP-binding pocket using crystallographic data (PDB: 4U6T). Protonate residues and assign charge states at physiological pH .
  • Ligand flexibility : Perform ensemble docking with multiple piperidine-4-carboxamide conformers to account for ring puckering and substituent orientations .
  • Binding energy scoring : Compare MM-GBSA scores for derivatives with varying 4-butoxyphenyl groups to prioritize synthetic targets .

(Basic) What analytical methods validate purity during multi-step synthesis?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities ≥0.1%.
  • Elemental analysis : Confirm C, H, N percentages within ±0.4% of theoretical values for final compounds .

(Advanced) How to resolve conflicting crystallographic data on substituent orientations?

  • Twinned data refinement : Apply SHELXL’s twin refinement tools for crystals with overlapping lattices .
  • DFT-assisted structure validation : Compare calculated (DFT-optimized) and observed bond angles/rotamer populations to identify outliers .

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